2-(4-Methoxybenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(4-Methoxyphenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both triazole and pyrimidine rings in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its neuroprotective and anti-neuroinflammatory properties.
Industry: Used in the development of antimicrobial agents for agricultural applications.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of the NF-kB inflammatory pathway . This results in reduced production of inflammatory mediators like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-Methoxyphenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a neuroprotective and anti-neuroinflammatory agent, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H16N4O |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-7-14(8-10-16)13-18-21-19-20-12-11-17(23(19)22-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
LYBMXTOKUARRAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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